molecular formula C22H19Cl2NO3 B1665265 Cypermethrin CAS No. 67375-30-8

Cypermethrin

Cat. No.: B1665265
CAS No.: 67375-30-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-WSTZPKSXSA-N
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Description

Cypermethrin is a synthetic pyrethroid used extensively as an insecticide in both agricultural and domestic settings. It is known for its effectiveness in controlling a wide range of pests, including those that infest crops, livestock, and household environments. This compound acts as a neurotoxin in insects, causing paralysis and death upon contact or ingestion .

Mechanism of Action

Target of Action

Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of pests . It acts on the sodium channels of nerve cells , which play a crucial role in the transmission of nerve impulses .

Mode of Action

This compound interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels . This disruption leads to multiple nerve impulses instead of a single one, causing an overstimulation of nerves . The result is muscle spasms and eventual paralysis , rendering the pest unable to function or eat, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the sodium ion channels in nerve cells . The compound’s action on these channels disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption affects the downstream neurological processes, leading to the symptoms of toxicity observed in pests .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. It is readily absorbed from the gastrointestinal tract and by inhalation of dust and fine spray mist . It is very poorly absorbed through the skin . The compound’s resistance to UV light allows it to remain effective for between 5 and 10 days .

Result of Action

The primary result of this compound’s action is the paralysis and death of pests . By disrupting the normal functioning of the nervous system, this compound causes pests to experience muscle spasms and paralysis . This leads to an inability to function or eat, eventually resulting in the pest’s death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its resistance to UV light allows it to remain effective in the environment for extended periods . The presence of this compound in food and groundwater has raised environmental concerns due to its high toxicity levels . It has been shown to damage soil fertility and the ecosystem of essential bacteria . Therefore, the use and disposal of this compound must be managed carefully to minimize its environmental impact .

Biochemical Analysis

Biochemical Properties

Cypermethrin interacts with various enzymes and proteins. It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which are regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces cell viability and induces apoptosis in RAW 264.7 cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner . This compound has been linked to an increase in bone marrow micronuclei in both mice and humans .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a neurotoxic agent most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The acute oral LD50 of this compound of cis:trans isomer ratio 40:60 to the same species, under the same conditions, was 891 mg/kg bw . The toxic signs were characterized by salivation, increased startle response, ataxia, splayed gait, tremors, and convulsions .

Metabolic Pathways

This compound is involved in several metabolic pathways. In humans, this compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Microbial degradation has been established as a reliable technique for mineralizing this compound into less toxic chemicals .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The wide range of uses of this compound means there are a number of routes by which it can enter the water environment . These include surface run-off following application to arable crops and loss from hard standings on farms following treatment of sheep and cattle or washing of pesticide equipment .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cypermethrin involves several key steps. Initially, sodium cyanide and a phase transfer catalyst are dissolved in water. Phenoxy-benzaldehyde is then added as a solvent and stirred at a temperature of 25°C to 35°C for 25 to 35 minutes. The temperature is subsequently reduced to 15°C to 17°C, and DV-acyl chloride is added. The mixture is then heated to 20°C, maintained until the desired concentration of this compound is achieved, and finally, the product is isolated by washing and vacuum distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated with other ingredients to enhance its stability and effectiveness as an insecticide .

Chemical Reactions Analysis

Types of Reactions

Cypermethrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detoxification in the environment.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acid metabolites, which are less toxic and more easily eliminated from the environment .

Scientific Research Applications

Cypermethrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the degradation pathways of synthetic pyrethroids.

    Biology: this compound is employed in studies investigating the effects of neurotoxins on insect physiology and behavior.

    Medicine: Research on this compound’s toxicological effects helps in understanding its impact on human health and developing safety guidelines.

    Industry: It is used in the development of new insecticidal formulations and pest control products

Comparison with Similar Compounds

Similar Compounds

  • Permethrin
  • Deltamethrin
  • Alpha-cypermethrin
  • Zeta-cypermethrin

Uniqueness

Cypermethrin is unique due to its high efficacy at low concentrations and its relatively low toxicity to mammals compared to other insecticides. It also has a longer residual effect, making it suitable for both agricultural and domestic use .

Properties

CAS No.

67375-30-8

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1

InChI Key

KAATUXNTWXVJKI-WSTZPKSXSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Appearance

Solid powder

boiling_point

200 °C @ 0.07 mm Hg

Color/Form

Viscous yellowish brown semisolid mass.
Colorless crystals

density

1.28 g/ml @ 20 °C

melting_point

78-81 °C

Key on ui other cas no.

67375-30-8
65731-84-2
72204-44-5

physical_description

Viscous yellowish brown semisolid mass;  Colorless solid;  [HSDB] Technical product is solid;  [IPCS] White to pale yellow powder;  [MSDSonline]

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene;  slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-cypermethrin
alphacypermethrin
alphamethrin
beta-cipermetrina
Cymbush
cypermethrin
cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer
cypermethrin, (1R-(1alpha(R*),3beta))-isomer
cypermethrin, (1R-(1alpha(S*),3beta))-isomer
Fastac 50EC
Fendona
NRDC 149
supercypermethrin
supermethrin
WL 85871
WL-85871

vapor_density

1.25

vapor_pressure

0.00000017 [mmHg]
1.73X10-5 mm Hg @ 20 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Cypermethrin and what are its downstream effects?

A1: this compound, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].

Q2: Does this compound interact with other ion channels besides sodium channels?

A2: Yes, research suggests that this compound also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.

Q3: How does this compound exposure affect neurotransmitter levels?

A3: Studies demonstrate that this compound can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.

Q5: Is there information available about this compound's material compatibility and stability under various conditions?

A5: The provided research focuses primarily on this compound's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.

Q6: Can this compound be broken down in the environment?

A6: Yes, this compound can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade this compound [, , ].

Q7: Does this compound pose risks to non-target organisms?

A7: Yes, while effective against target insects, this compound exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].

Q8: How do trace metals in soil affect this compound degradation?

A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of this compound []. Some metals may enhance degradation, while others might inhibit it.

Q9: What are the toxicological effects of this compound on mammals?

A9: Studies on rats show that this compound can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].

Q10: Have insects developed resistance to this compound?

A11: Yes, resistance to this compound has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].

Q11: What are the mechanisms behind this compound resistance?

A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to this compound resistance [].

Q12: Can cross-resistance to other insecticides occur with this compound resistance?

A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for this compound resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].

Q13: What analytical methods are used to study this compound?

A14: Common techniques used to analyze this compound and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].

Q14: Can stable carbon isotope ratios help differentiate the source of this compound?

A15: Yes, CSIA can be used to determine the origin of this compound, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.

Q15: Are there alternative control methods for pests that can replace or reduce the use of this compound?

A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].

Q16: Are there other insecticides that are effective against this compound-resistant pests?

A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against this compound-resistant sugarcane borers [].

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